molecular formula C4H4F4N2O2 B11764280 N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide

Cat. No.: B11764280
M. Wt: 188.08 g/mol
InChI Key: IJOMCCKBOGKXKT-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide (CAS 155093-22-4) is a specialist fluorinated organic compound with the molecular formula C₄H₄F₄N₂O₂ and a molecular weight of 188.08 g/mol . This chemical serves as a high-value building block in research and development, particularly in the synthesis of novel pharmaceuticals and active pharmaceutical ingredients (APIs) . Its structure, featuring multiple difluoroacetyl groups, is significant for creating compounds with enhanced metabolic stability, altered lipophilicity, and improved bioavailability, which are key objectives in medicinal chemistry. As a versatile intermediate, it is used by scientists to incorporate fluorine atoms into target molecules, a common strategy to optimize the physical and biological properties of lead compounds . The product is typically supplied with a high purity level, often 97% or greater . Proper handling and storage are required; it should be kept in a well-closed container, protected from light, and in a cool, dry environment to ensure stability . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in exploratory chemistry, process development, and as a key precursor in custom synthesis projects for the life sciences industry .

Properties

Molecular Formula

C4H4F4N2O2

Molecular Weight

188.08 g/mol

IUPAC Name

N-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide

InChI

InChI=1S/C4H4F4N2O2/c5-1(6)3(11)10(9)4(12)2(7)8/h1-2H,9H2

InChI Key

IJOMCCKBOGKXKT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N(C(=O)C(F)F)N)(F)F

Origin of Product

United States

Preparation Methods

Ester-Based Acylation

Methyl 2,2-difluoroacetate reacts with hydrazine hydrate in a 2:1 molar ratio to yield the bis-acylated product. The reaction proceeds in methanol at room temperature:

2 CH2F2COOCH3+H2NNH2N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide+2CH3OH\text{2 CH}2\text{F}2\text{COOCH}3 + \text{H}2\text{NNH}2 \rightarrow \text{this compound} + 2 \text{CH}3\text{OH}

Key considerations:

  • Excess hydrazine (beyond 2:1) leads to monoacylated intermediates, which are unstable and prone to disproportionation.

  • Solvent choice : Methanol or ethanol ensures homogeneity and moderates exothermicity.

  • Yield : 65–70% after crystallization from ethanol.

Acid Chloride Acylation

2,2-Difluoroacetyl chloride offers faster reaction kinetics but requires stringent moisture control. The protocol involves:

  • Dissolving hydrazine hydrate in dry dichloromethane under nitrogen.

  • Dropwise addition of 2,2-difluoroacetyl chloride (2 equivalents) at 0°C.

  • Stirring for 4 hours at room temperature.

  • Filtration and washing with cold ether to isolate the product.

Advantages :

  • Higher purity (≥95% by NMR).

  • Shorter reaction time (4 hours vs. 12 hours for ester route).

Challenges :

  • Handling corrosive acid chloride.

  • Requires anhydrous conditions to prevent hydrolysis.

Protected Hydrazine Strategies

To circumvent instability issues with monoacylated intermediates, protected hydrazines enable controlled stepwise acylation.

Cbz-Protected Hydrazine Route

  • Protection : Benzyloxycarbonyl (Cbz) hydrazine is prepared via reaction with benzyl chloroformate.

  • Monoacylation : Cbz-hydrazine reacts with 2,2-difluoroacetic anhydride (1 equivalent) in dichloromethane with triethylamine:

Cbz-HNNH2+(CHF2CO)2OCbz-HN-NH-CO-CHF2+CHF2COOH\text{Cbz-HNNH}2 + (\text{CHF}2\text{CO})2\text{O} \rightarrow \text{Cbz-HN-NH-CO-CHF}2 + \text{CHF}_2\text{COOH}

  • Deprotection : Hydrogenolysis using Pd/C and H₂ removes the Cbz group.

  • Second Acylation : The deprotected hydrazine reacts with a second equivalent of 2,2-difluoroacetic anhydride.

Outcomes :

  • Yield : 78% over four steps.

  • Purity : >99% (HPLC).

Limitations of Boc Protection

Boc (tert-butoxycarbonyl) protection fails due to premature deprotection during acylation, leading to symmetrical diacylhydrazines.

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Process :

    • Hydrazine hydrate and 2,2-difluoroacetyl chloride are pumped into a microreactor at 25°C.

    • Residence time: 2 minutes.

    • Immediate quenching with cold ethanol minimizes byproducts.

  • Benefits :

    • 90% conversion efficiency.

    • Reduced thermal runaway risk.

Comparative Analysis of Methods

Parameter Ester Route Acid Chloride Route Cbz-Protected Route
Yield 65–70%75–80%78%
Purity 90–93%95–98%>99%
Reaction Time 12 hours4 hours24 hours
Scalability ModerateHighLow
Safety ModerateLow (corrosive reagents)High

Optimization Strategies

Solvent Screening

  • Ethanol outperforms methanol in minimizing oligomer formation during ester-based synthesis.

  • Tetrahydrofuran (THF) increases acid chloride reactivity but complicates purification.

Temperature Control

  • Maintaining 0–5°C during acid chloride addition prevents exothermic decomposition.

Catalytic Additives

  • Triethylamine (2 equivalents) enhances acylation efficiency by scavenging HCl.

Challenges and Solutions

Disproportionation of Monoacylated Intermediates

Monoacylated hydrazines spontaneously form symmetrical diacylhydrazines. Mitigation strategies:

  • Immediate use of intermediates in subsequent steps.

  • Storage under nitrogen at –20°C.

Purification Difficulties

  • Recrystallization : Ethanol/water (4:1) removes unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Production of hydrazine-based compounds.

    Substitution: Generation of various substituted hydrazides.

Scientific Research Applications

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Hydrazide vs. Acetamide Backbone : Unlike acetamide derivatives (e.g., ), the hydrazide group in the target compound introduces additional hydrogen-bonding capacity, which may enhance binding to enzyme active sites .
  • Synthetic Complexity : Compound 5 () demonstrates a more complex synthesis (multi-step coupling) compared to simpler hydrazides, reflecting its tailored HDAC6 inhibitory activity .

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Data:
  • Target Compound : Expected ¹⁹F NMR signals near δ -93.0 ppm (CF₂ groups) based on similar difluoroacetyl structures .
  • Compound 5 () : ¹H NMR shows a distinctive triplet at δ 6.23 ppm (J = 53.2 Hz) for the CF₂ group, while ¹³C NMR confirms a quaternary carbon at δ 164.1 ppm (t, J = 25.6 Hz) .
Mass Spectrometry:
  • The target compound’s theoretical molecular ion ([M+H]⁺) would align with C₄H₇F₄N₂O₂ (calc. ~179.04). In contrast, Compound 5 exhibits a higher mass (m/z 433.1) due to its sulfonamide and pyridine substituents .

Reactivity and Stability

  • Electrophilicity : The difluoroacetyl groups in the target compound increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by thiols or amines) .
  • Hydrolytic Stability: Compared to non-fluorinated hydrazides (e.g., N′-(2,4-dichlorobenzylidene)acetohydrazide in ), fluorination likely reduces hydrolysis rates due to electron-withdrawing effects .

Biological Activity

N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of difluoroacetyl and hydrazide functional groups. The molecular formula is C4H4F4N2OC_4H_4F_4N_2O, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is linked to its ability to interact with various enzymes and biological receptors. Compounds with similar structures have been noted for their enzyme inhibitory properties, particularly in the context of laccase inhibition, which is crucial for combating phytopathogenic fungi .

Biological Activities

  • Antimicrobial Activity :
    • Hydrazides are often explored for their antimicrobial properties. The presence of electron-withdrawing groups like difluoromethyl may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.
  • Anticancer Potential :
    • Compounds with hydrazide moieties have shown promise in anticancer studies. The ability to inhibit histone deacetylases (HDACs) has been highlighted as a mechanism through which hydrazides exert anticancer effects . Although specific studies on this compound are lacking, its structural features suggest potential HDAC inhibitory activity.
  • Anti-inflammatory Effects :
    • Similar compounds have been investigated for anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition may be a key aspect of their biological activity.

Study 1: Inhibition of Laccase

A study focused on phenolic hydrazide-hydrazones demonstrated significant laccase inhibition. The synthesized compounds showed varying degrees of activity against fungal pathogens . This suggests that this compound could be explored in similar contexts.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of hydrazides indicates that modifications in the acyl group can significantly affect biological activity. The introduction of difluoromethyl groups has been associated with enhanced potency against various biological targets . This highlights the importance of further investigating this compound's derivatives for optimized biological activity.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitorHypothetical
Hydrazone derivativesStrong laccase inhibitors
Other hydrazidesAntimicrobial/anticancer

Q & A

Q. What are the recommended synthetic routes for N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide?

  • Methodological Answer : The synthesis typically involves acylation of hydrazine derivatives with difluoroacetyl chloride. A two-step approach is common:

Hydrazine Activation : React hydrazine with a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to generate the reactive hydrazide intermediate.

Acylation : Introduce difluoroacetyl chloride dropwise under inert atmosphere, followed by stirring at room temperature for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product .
Key Considerations :

  • Use moisture-free conditions to avoid hydrolysis of the acyl chloride.
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

Q. How can this compound be characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Expect a singlet for the difluoroacetyl group (δ 5.8–6.2 ppm) and a broad peak for the hydrazide NH (δ 8.5–9.5 ppm).
  • ¹⁹F NMR : Two distinct doublets for the CF₂ groups (δ -110 to -120 ppm, J ~250 Hz) .
  • IR : Strong carbonyl stretches at ~1750 cm⁻¹ (C=O) and N-H stretches at ~3300 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 224.1 (calculated for C₄H₅F₄N₂O₂).

Advanced Research Questions

Q. How can researchers address low yields during the acylation step of this compound synthesis?

  • Methodological Answer : Low yields often arise from competing side reactions or incomplete acylation. Mitigation strategies include:
  • Temperature Control : Maintain reaction temperature below 25°C to minimize decomposition.
  • Solvent Optimization : Replace THF with dichloromethane (DCM) for better solubility of intermediates .
  • Stoichiometry : Use a 10% molar excess of difluoroacetyl chloride to ensure complete reaction.
  • Byproduct Analysis : Characterize side products (e.g., hydrolysis products via LC-MS) to adjust reaction conditions .

Q. What mechanistic insights explain the reactivity of the difluoroacetyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Computational studies (DFT at B3LYP/6-31G*) show:
  • Charge Distribution : The carbonyl carbon carries a partial positive charge (+0.45 e), facilitating nucleophilic attack.
  • Transition State : Activation energy decreases by ~15 kcal/mol compared to non-fluorinated analogs .
    Experimental Validation :
  • Kinetic studies using stopped-flow NMR to monitor reaction rates with varying nucleophiles (e.g., methylamine vs. aniline).

Data Contradiction and Analysis

Q. How to resolve discrepancies in reported biological activity of fluorinated acetohydrazides?

  • Methodological Answer : Conflicting data may arise from assay variability or structural analogs misattributed to the target compound. Steps for resolution:

Purity Verification : Confirm compound identity via HRMS and elemental analysis.

Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for fluorophore interference in fluorescence-based assays .

Comparative Studies : Test alongside structurally similar compounds (e.g., N-(2,2-dichloroacetyl) analogs) to isolate fluorine-specific effects .

Research Applications Table

Application Methodology Key Findings Reference
Drug Discovery Kinase inhibition assays (IC₅₀ determination)IC₅₀ = 12 µM against EGFR kinase due to fluorine-enhanced binding affinity
Material Science Synthesis of fluorinated polymers via polycondensationGlass transition temp (Tg) increased by 20°C vs. non-fluorinated analogs
Metabolic Stability In vitro microsomal stability assays (human liver microsomes)Half-life > 6 hours, 2× longer than non-fluorinated derivatives

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